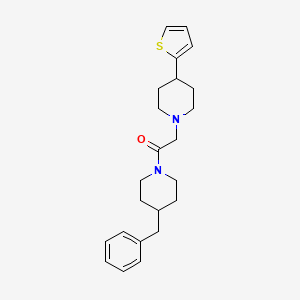

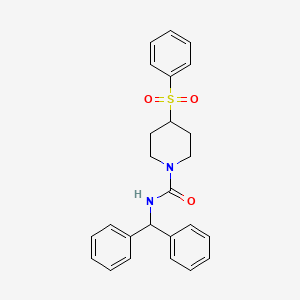

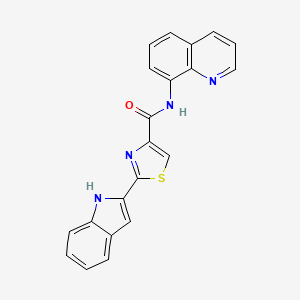

1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone often involves complex organic synthesis strategies, including the use of thiophene analogues and piperidine frameworks as foundational building blocks. Compounds utilizing thiophene and piperidine structures are synthesized through various methods, including nucleophilic aromatic substitution and palladium-catalyzed reactions, to create molecules with potential biological activity or for further chemical modifications (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by the presence of benzylpiperidine and thiophenylpiperidine moieties. These structural features are crucial for the compound's reactivity and potential interaction with biological targets. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are commonly used to elucidate the structure of such complex molecules, providing insights into their stereochemistry and conformation (Pazderski & Abramov, 2023).

Chemical Reactions and Properties

The chemical reactivity of this compound and similar compounds involves a variety of reactions, including but not limited to, N-dealkylation, nucleophilic aromatic substitution, and cyclization. These reactions are pivotal for modifying the compound's structure to enhance its pharmacological properties or to study its mechanism of action (Caccia, 2007).

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave irradiation has been utilized to synthesize piperidine-containing compounds with potential antibacterial properties. For instance, derivatives synthesized through condensation and cyclization reactions under microwave conditions have shown promising antibacterial activity, underscoring the utility of piperidine scaffolds in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Crystal Structure Analysis

Studies on the crystal structure of piperidine derivatives have provided insights into the molecular arrangements and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physicochemical properties and potential pharmaceutical applications (Revathi et al., 2015).

Docking Studies and Biological Evaluation

Piperidine and thiophene-containing compounds have been evaluated for their affinity towards biological targets like the 5-HT1A serotonin receptors. Docking studies have helped in understanding the electrostatic interactions responsible for the compound's affinity, aiding in the rational design of more potent derivatives for neurological applications (Pessoa‐Mahana et al., 2012).

Polymer Synthesis

Piperidine derivatives have been utilized in the synthesis of nematic polyurethanes, demonstrating the versatility of these compounds in creating materials with specific thermal and optical properties. This application signifies the role of piperidine-based compounds in advanced material science, contributing to the development of novel polymeric materials (Kricheldorf & Awe, 1989).

Anticorrosion Activity

Piperidine derivatives have also shown promise in the field of materials chemistry, particularly in the inhibition of corrosion in metals. This application highlights the potential of these compounds in industrial applications, offering a chemical means to protect metals from corrosive environments (Hamak, 2013).

properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2OS/c26-23(18-24-12-10-21(11-13-24)22-7-4-16-27-22)25-14-8-20(9-15-25)17-19-5-2-1-3-6-19/h1-7,16,20-21H,8-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNCYSGJKLGINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCC(CC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)